molecular formula C22H18FN3O2S2 B2860941 N-[(4-fluorophenyl)methyl]-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1105251-35-1

N-[(4-fluorophenyl)methyl]-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No. B2860941
CAS RN: 1105251-35-1
M. Wt: 439.52
InChI Key: JQSFMJMDJRHHDO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the synthesis of the thienopyrimidinone ring, followed by the introduction of the fluorophenyl and sulfanylacetamide groups. The exact methods would depend on the specific reagents and conditions used .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could increase its lipophilicity, potentially improving its ability to cross cell membranes. The amide group could form hydrogen bonds, which could affect its solubility and its interactions with biological targets .

Scientific Research Applications

Molecular Structure and Crystallography

  • The molecular structure of compounds similar to N-[(4-fluorophenyl)methyl]-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide shows a folded conformation, with intramolecular hydrogen bonds stabilizing this structure. This understanding is crucial in crystallography and designing molecules with desired properties (Subasri et al., 2016).

Quantum Chemical Analysis and Antiviral Applications

  • Quantum chemical analysis of similar compounds reveals insights into their molecular structure and intermolecular interactions. This has implications in understanding antiviral properties, particularly against SARS-CoV-2, as demonstrated by molecular docking studies (Mary et al., 2020).

Antitumor Activity

  • Certain derivatives of thieno[3,2-d]pyrimidine, a component of N-[(4-fluorophenyl)methyl]-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide, have shown potent anticancer activity against various human cancer cell lines. This suggests potential therapeutic applications in oncology (Hafez & El-Gazzar, 2017).

Inhibitors of Thymidylate Synthase and Dihydrofolate Reductase

  • The compound and its analogs have been studied as dual inhibitors of thymidylate synthase and dihydrofolate reductase, indicating potential use in cancer therapy (Gangjee et al., 2008).

Fluorescence Studies and Binding Analysis

  • Fluorescence studies of derivatives of this compound have been conducted to understand their interaction with biological molecules, such as bovine serum albumin. This is significant for drug development and pharmacokinetics (Meng et al., 2012).

Polymer Science Applications

  • In the field of polymer science, derivatives of this compound have been used in the synthesis of transparent aromatic polyimides, which have applications in high-tech materials due to their refractive indices and thermomechanical stabilities (Tapaswi et al., 2015).

Antimicrobial Agents

  • The compound and its derivatives have been evaluated for their antimicrobial activity, indicating potential applications in developing new antibiotics and antifungal agents (Baviskar et al., 2013).

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. Many drugs work by binding to proteins in the body and altering their activity. The specific effects of this compound would depend on which proteins it interacts with and how it changes their function .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its toxicity, reactivity, and environmental impact. These properties are typically determined through a combination of laboratory testing and computational predictions .

Future Directions

Future research on this compound could involve further studies to determine its biological activity, toxicity, and potential uses. This could include in vitro testing, animal studies, and eventually clinical trials in humans .

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-(3-methyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3O2S2/c1-26-21(28)20-17(11-18(30-20)15-5-3-2-4-6-15)25-22(26)29-13-19(27)24-12-14-7-9-16(23)10-8-14/h2-11H,12-13H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQSFMJMDJRHHDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C=C(S2)C3=CC=CC=C3)N=C1SCC(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-fluorophenyl)methyl]-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

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